molecular formula C17H22N2O3S2 B2685797 N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1421445-64-8

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2685797
CAS No.: 1421445-64-8
M. Wt: 366.49
InChI Key: ZCBQEGSYAZWKMR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a pyrrolidine substituent modified by a 4-methoxyphenyl moiety. The thiophene sulfonamide core is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, metallo-β-lactamases), while the 4-methoxyphenyl group may enhance lipophilicity or receptor binding .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-22-15-8-6-14(7-9-15)16-4-2-11-19(16)12-10-18-24(20,21)17-5-3-13-23-17/h3,5-9,13,16,18H,2,4,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBQEGSYAZWKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 2-(4-methoxyphenyl)pyrrolidine. This intermediate is then reacted with 2-bromoethyl thiophene-2-sulfonamide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is C19H26N2O3S, with a molecular weight of approximately 362.55 g/mol. The compound features a thiophene ring, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

One of the primary areas of research for this compound is its potential anticancer properties. Studies have indicated that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study:
A recent study synthesized several thiophene-based sulfonamides and evaluated their anticancer activity against human glioblastoma and melanoma cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

Anticonvulsant Properties

Research has also explored the anticonvulsant effects of thiophene derivatives. The structural features, including the pyrrolidine moiety and the methoxyphenyl group, are believed to enhance the anticonvulsant activity.

Case Study:
In a comparative study, a series of thiazole-integrated pyrrolidine derivatives were synthesized and tested for their anticonvulsant properties using the pentylenetetrazole (PTZ) model. One derivative exhibited a high protection index, suggesting that modifications to the thiophene structure can lead to improved efficacy in seizure models .

Inhibition of Enzymatic Activity

Thiophene derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as carbonic anhydrases and tyrosine kinases.

Case Study:
A study focused on dual sulfonamide compounds demonstrated that they could effectively inhibit human carbonic anhydrase isoforms, which are implicated in various physiological processes and diseases including glaucoma and cancer. The synthesized compounds showed competitive inhibition with Ki values indicating strong binding affinity .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s pyrrolidine-4-methoxyphenyl substituent distinguishes it from simpler analogs like N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide.
  • Synthetic Complexity: The synthesis of pyrrolidine-containing analogs (e.g., 4-(2-(pyrrolidin-1-yl)ethoxy)phenol) involves multi-step reactions with moderate yields (~61%), suggesting similar challenges for the target compound .

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be drawn from related structures:

  • Thiophene Sulfonamides: Compounds like N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide are synthesized for enzyme inhibition applications. The dimethylamino group may enhance solubility, whereas the target compound’s pyrrolidine-methoxyphenyl substituent could increase membrane permeability or selectivity .
  • 4-Methoxyphenyl Motif : Present in Formoterol-related compounds, this group is associated with β₂-adrenergic receptor agonism. Its inclusion in the target compound may suggest exploration of dual mechanisms (e.g., enzyme inhibition + receptor modulation) .

Biological Activity

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H25N3O2SC_{19}H_{25}N_3O_2S, with a molecular weight of 359.49 g/mol. The compound features a thiophene ring, a pyrrolidine moiety, and a methoxyphenyl group, which contribute to its diverse pharmacological potential.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have shown inhibitory effects on various enzymes, such as carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer and inflammatory pathways .
  • Antiviral Activity : N-Heterocycles, including those containing thiophene and pyrrolidine, have been explored for their antiviral properties. They may act by disrupting viral replication processes or inhibiting viral enzymes .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiophene-containing compounds. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A case study indicated that certain analogs exhibited IC50 values in the nanomolar range against human cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research on related sulfonamides has shown their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that compounds with similar structures effectively inhibited the growth of several cancer cell lines (e.g., HeLa, CaCo-2). One study reported an IC50 value of approximately 92.4 μM for a related compound against multiple cancer types .
  • Enzyme Inhibition Studies :
    • A detailed structure-activity relationship (SAR) analysis revealed that modifications in the thiophene and pyrrolidine moieties could enhance enzyme inhibition potency. For example, substituents at specific positions significantly influenced the activity against HDACs .
  • Antiviral Activity :
    • Compounds within this class have been evaluated for their antiviral efficacy, showing promising results against viral replication in cell-based assays. The presence of the methoxy group was noted to enhance activity compared to unsubstituted analogs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Enzyme/Cell Line
Compound ACytotoxicity92.4HeLa Cell Line
Compound BHDAC Inhibition0.044Human IKK-2
Compound CAntiviral0.20MT-4 Cells

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